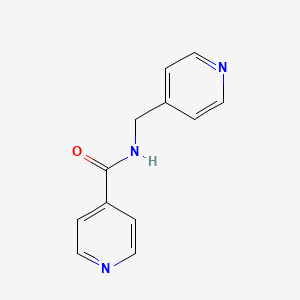

4-Pyridinecarboxamide, N-(4-pyridinylmethyl)-

Description

4-Pyridinecarboxamide, N-(4-pyridinylmethyl)- is a pyridine-derived compound characterized by a carboxamide group substituted at the 4-position of the pyridine ring, with an additional 4-pyridinylmethyl group attached to the amide nitrogen. This structure confers unique electronic and steric properties, making it a versatile scaffold in coordination chemistry, drug delivery systems, and molecular container design.

Synthesis: The compound is synthesized via reactions involving pyridine derivatives and carboxamide-forming agents. For example, reports the synthesis of N-(4-ethynylphenyl)-4-pyridinecarboxamide in 50% yield using established methods for similar substrates, highlighting the feasibility of introducing diverse substituents . details a related synthesis pathway using pyridine and methanesulfonyl chloride (CH₃SO₂Cl) to form intermediates, followed by purification via flash chromatography .

Properties

IUPAC Name |

N-(pyridin-4-ylmethyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c16-12(11-3-7-14-8-4-11)15-9-10-1-5-13-6-2-10/h1-8H,9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVNQXCOBGHOPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CNC(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355644 | |

| Record name | 4-Pyridinecarboxamide, N-(4-pyridinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28489-58-9 | |

| Record name | 4-Pyridinecarboxamide, N-(4-pyridinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridinecarboxamide, N-(4-pyridinylmethyl)- typically involves the reaction of pyridine-4-carboxylic acid with 4-pyridinylmethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of 4-Pyridinecarboxamide, N-(4-pyridinylmethyl)- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Pyridinecarboxamide, N-(4-pyridinylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents, nucleophiles such as amines and thiols

Major Products Formed

Oxidation: Pyridine N-oxides

Reduction: Amines

Substitution: Various substituted pyridine derivatives

Scientific Research Applications

4-Pyridinecarboxamide, N-(4-pyridinylmethyl)- is utilized in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Pyridinecarboxamide, N-(4-pyridinylmethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways . The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 4-Pyridinecarboxamide, N-(4-pyridinylmethyl)- are compared below with analogous pyridinecarboxamides and related derivatives.

Structural Comparisons

¹ Calculated from molecular formula C₁₂H₁₁N₃O.

Key Research Findings and Implications

Structure-Activity Relationships: The number and position of pyridinylmethyl groups significantly impact biological activity. Bis-substituted derivatives (e.g., XE991) exhibit superior potency over mono-substituted analogs .

Drug Delivery Optimization: The pyridinium moiety in N-(4-pyridinylmethyl)chitosan enhances DNA binding and cellular uptake, making it a promising non-viral vector .

Coordination Chemistry : Pyridinecarboxamides serve as versatile ligands for metal-organic frameworks (MOFs) and catalysis, with geometry dictated by substituents .

Biological Activity

Overview

4-Pyridinecarboxamide, N-(4-pyridinylmethyl)-, also known as N-(4-pyridinylmethyl)pyridine-4-carboxamide, is a compound with the molecular formula C12H11N3O and a molecular weight of 213.24 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of 4-Pyridinecarboxamide, N-(4-pyridinylmethyl)- is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It can function as an enzyme inhibitor , modulating biochemical pathways and potentially influencing disease mechanisms. The compound's unique structure allows it to engage in specific interactions that can lead to therapeutic effects against various diseases.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Enzyme Inhibition : The compound is used in studies focusing on enzyme inhibitors, which are crucial for understanding metabolic pathways and developing therapeutic agents for diseases like cancer and tuberculosis .

- Antimicrobial Properties : Similar pyridine carboxamide derivatives have shown promising activity against pathogens such as Mycobacterium tuberculosis. For instance, derivatives like MMV687254 exhibit bactericidal effects against M. tuberculosis by inducing autophagy in infected macrophages .

- Anti-Cancer Potential : The compound has been implicated in inhibiting tumor growth in various models, suggesting its potential utility as an anti-cancer agent .

Case Studies

- Antimicrobial Activity : A study identified a pyridine carboxamide derivative (MMV687254) that demonstrated significant activity against M. tuberculosis. This compound inhibited bacterial growth through a dual mechanism involving prodrug activation and autophagy induction .

- Tumor Growth Inhibition : Research utilizing mouse tumor-bearing models has shown that certain derivatives of pyridine carboxamides exhibit tumor growth inhibitory actions, indicating their potential as therapeutic agents in oncology .

Comparative Analysis

To better understand the uniqueness of 4-Pyridinecarboxamide, N-(4-pyridinylmethyl)- compared to similar compounds, we can look at the following table:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| 4-Pyridinecarboxamide, N-(4-pyridinylmethyl)- | Structure | Enzyme inhibitor, potential anti-cancer agent |

| Pyridine-4-carboxylic acid amide (Isonicotinamide) | Structure | Antimicrobial properties |

| Pyridine-3-carboxamide (Nicotinamide) | Structure | Metabolic regulation |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-pyridinylmethyl)-4-pyridinecarboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Amide Coupling : Utilize coupling agents like EDC/HOBt or DCC to condense 4-pyridinecarboxylic acid with N-(4-pyridinylmethyl)amine. Optimize solvent polarity (e.g., DMF or THF) and reaction temperature (typically 0–25°C) to minimize side reactions .

- Alkylation Strategies : For precursors, alkylation of pyridine derivatives with bromomethylpyridine can be performed under basic conditions (e.g., K₂CO₃ in acetonitrile) .

- Quality Control : Monitor purity via HPLC (≥98% recommended) and characterize intermediates using NMR (¹H/¹³C) and FT-IR to confirm functional groups .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of N-(4-pyridinylmethyl)-4-pyridinecarboxamide?

- Analytical Techniques :

- X-ray Crystallography : Resolve crystal structure and hydrogen-bonding patterns, as demonstrated for related pyridinecarboxamides .

- NMR Spectroscopy : Assign peaks using ¹H (δ 7.5–8.5 ppm for pyridine protons) and ¹³C (δ 120–150 ppm for aromatic carbons) .

- Mass Spectrometry : Confirm molecular weight (theoretical MW: 215.23 g/mol) via ESI-MS or MALDI-TOF .

- HPLC-PDA : Use C18 columns with acetonitrile/water gradients to assess purity and detect isomers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for N-(4-pyridinylmethyl)-4-pyridinecarboxamide across different studies?

- Data Reconciliation Strategies :

- Purity Assessment : Re-evaluate compound purity using orthogonal methods (e.g., HPLC coupled with elemental analysis) to rule out impurities as confounding factors .

- Isomer Identification : Employ chiral chromatography or circular dichroism (CD) to detect stereoisomers, which may exhibit divergent bioactivity .

- Biological Replicates : Standardize assay conditions (e.g., cell lines, incubation times) across labs to minimize variability. Cross-validate findings with in silico docking studies to correlate activity with binding modes .

Q. What computational chemistry approaches are suitable for predicting the reactivity and interaction mechanisms of N-(4-pyridinylmethyl)-4-pyridinecarboxamide with biological targets?

- Computational Workflow :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the pyridine and amide moieties .

- Molecular Dynamics (MD) Simulations : Model ligand-protein interactions (e.g., with kinases or receptors) using AMBER or GROMACS to predict binding stability and residence times .

- ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) and guide structural modifications .

Q. How can researchers design derivatives of N-(4-pyridinylmethyl)-4-pyridinecarboxamide to enhance target selectivity in enzyme inhibition studies?

- Structure-Activity Relationship (SAR) Strategies :

- Substituent Screening : Introduce electron-withdrawing groups (e.g., -CF₃) to the pyridine ring to modulate electronic effects and improve binding affinity .

- Linker Optimization : Replace the methylene spacer with ethylene or amide-based linkers to enhance conformational flexibility .

- Bioisosteric Replacement : Substitute the pyridine ring with thiazole or imidazole to explore alternative binding interactions while retaining activity .

Handling and Safety Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.